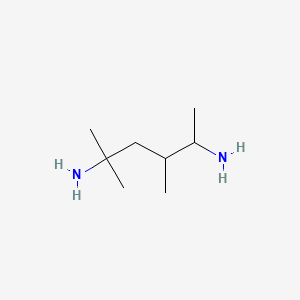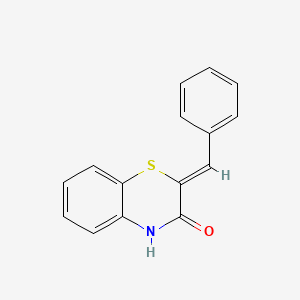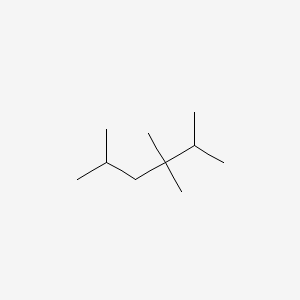
beta-D-tagatofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-tagatofuranose: is a rare natural hexoketose and an isomer of D-galactose. It is one of the cyclic forms of D-tagatose, specifically the furanose form. This compound is found in small quantities in various foods such as sterilized and powdered cow’s milk, hot cocoa, and a variety of cheeses, yogurts, and other dairy products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-tagatofuranose can be synthesized from D-galactose using a chemical method with a calcium catalyst. this method has disadvantages such as complex purification steps, chemical waste formation, and by-products formation .
Industrial Production Methods: Biological production of this compound using L-arabinose isomerase has been studied intensively. This enzyme catalyzes the conversion of D-galactose to D-tagatose, owing to the similar configurations of the substrates . The reaction conditions, protein engineering, and immobilization on L-arabinose isomerase are optimized for effective production .
Chemical Reactions Analysis
Types of Reactions: Beta-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.
Major Products: The major products formed from these reactions include derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .
Scientific Research Applications
Beta-D-tagatofuranose has various applications in scientific research:
Chemistry: It is used as an intermediate for the synthesis of other optically active compounds.
Biology: It serves as a plant metabolite and is involved in various metabolic reactions in plants.
Medicine: this compound is explored for its potential health benefits and as a low-calorie sweetener.
Industry: It is used as an additive in detergent, cosmetic, and pharmaceutical formulations.
Mechanism of Action
The mechanism by which beta-D-tagatofuranose exerts its effects involves its role as a reducing sugar. It participates in browning reactions during heat treatment, which is significant in food processing . The molecular targets and pathways involved include its interaction with enzymes like L-arabinose isomerase, which catalyzes its conversion from D-galactose .
Comparison with Similar Compounds
D-galactose: An isomer of beta-D-tagatofuranose and a precursor in its synthesis.
D-fructose: Another hexoketose with similar properties but different applications.
D-glucose: A common hexose sugar with different metabolic pathways.
Uniqueness: this compound is unique due to its rare natural occurrence and its specific applications as a low-calorie sweetener and intermediate in the synthesis of optically active compounds .
Properties
CAS No. |
40461-86-7 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-DPYQTVNSSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


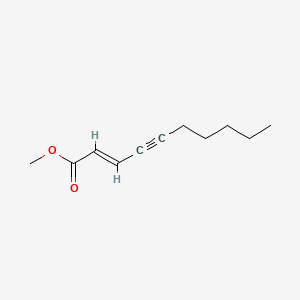
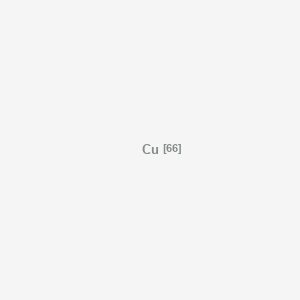

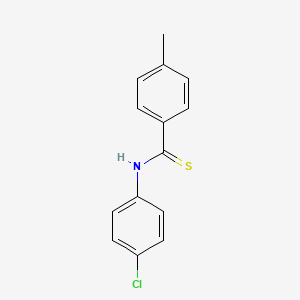


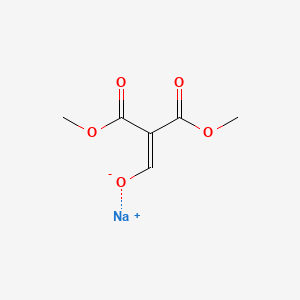
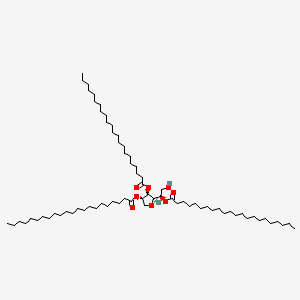
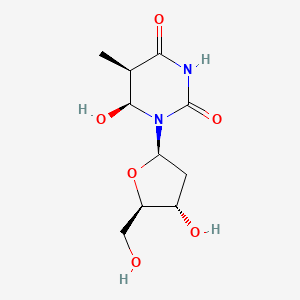

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
